1-Phenylpropane-1-thiol

Description

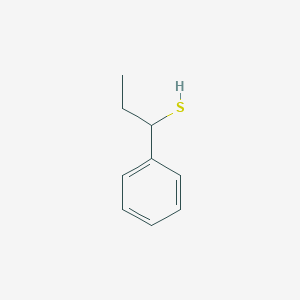

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTSFRBEJWLNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylpropane 1 Thiol and Its Functional Analogues

Classical and Contemporary Synthetic Routes for Thiols

The preparation of thiols can be achieved through various chemical transformations. These methods range from direct catalytic reactions to multi-step sequences designed to install the thiol group with high selectivity and in the presence of other functional groups.

Direct Thiolation Strategies

Direct thiolation involves the introduction of a thiol group (-SH) in a single key step. These methods are often valued for their atom economy and straightforward nature.

The direct conversion of alcohols to thiols using hydrogen sulfide (B99878) (H₂S) is an industrially significant method. This reaction is typically performed in the gas phase at elevated temperatures and requires a catalyst to facilitate the substitution of the hydroxyl group with a thiol group.

Historically, acid catalysts were employed for the addition of H₂S to alkenes, but these methods had drawbacks. bohrium.com More efficient heterogeneous catalysts have been developed for the synthesis of thiols from alcohols. bohrium.com Transition metal-substituted heteropoly compounds have also been investigated for their catalytic activity in reactions involving H₂S. For instance, compounds like H₇PMo₁₁CoO₃₉ have shown high efficiency in H₂S removal, which involves catalytic conversion of the sulfur-containing gas. aaqr.org While specific examples for 1-phenylpropan-1-ol are not detailed in the provided literature, the general principle involves the activation of the C-O bond by the catalyst, allowing for nucleophilic attack by H₂S.

Table 1: Catalytic Systems for Reactions Involving Hydrogen Sulfide

| Catalyst System | Reactant Type | Key Features |

|---|---|---|

| Heterogeneous Catalysts | Alcohols, Alkenes | Allows for continuous reaction runs. bohrium.com |

| H₇PMo₁₁CoO₃₉ | Hydrogen Sulfide | High desulfurization capacity and can be regenerated. aaqr.org |

A versatile and widely used laboratory-scale method for thiol synthesis involves the reaction of an alkyl halide with a sulfur nucleophile. A common approach uses thioacetic acid (CH₃COSH) or its salt. The reaction proceeds via an Sₙ2 mechanism where the sulfur atom displaces the halide. The resulting thioacetate (B1230152) is then hydrolyzed under acidic or basic conditions to yield the free thiol. chemistrysteps.comlibretexts.org

An alternative to nucleophilic substitution is the radical addition of thioacetic acid to alkenes, a process known as the thiol-ene reaction. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). ias.ac.innih.gov The thiyl radical (CH₃COS•) adds to the double bond of an allyl precursor, such as allylbenzene, to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of thioacetic acid, propagating the radical chain and forming the thioacetate product. Subsequent hydrolysis liberates the desired thiol. This method is particularly useful for the anti-Markovnikov addition of the thiol group to the double bond. nih.govresearchgate.net

Table 2: Radical Thiol-ene Addition of Thioacetic Acid to 1,6-Dienes

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Diallylmalonate | S-((5,5-bis(ethoxycarbonyl)cyclopentyl)methyl) ethanethioate | Quantitative | AcSH, DPAP, MAP, UV, EtOAc nih.gov |

AcSH = Thioacetic Acid, DPAP = 2,2-dimethoxy-2-phenylacetophenone, MAP = 4-methoxyacetophenone, AIBN = Azobisisobutyronitrile

Routes via Xanthogenic Ester Intermediates (e.g., for 1-Phenylpropane-2-thiol)

The Chugaev elimination is a classic organic reaction that involves the pyrolysis of a xanthate ester to produce an alkene. mychemblog.com However, the xanthate intermediate itself is a valuable precursor for the synthesis of thiols. Xanthates are typically prepared from an alcohol by reaction with a strong base, carbon disulfide (CS₂), and an alkylating agent (commonly methyl iodide). mychemblog.com

To obtain a thiol, the xanthate ester can be cleaved. This can be achieved through several methods, including hydrolysis or reduction. For example, xanthates can serve as thiol surrogates, generating thiolates in situ under specific reaction conditions, thereby avoiding the handling of volatile and malodorous thiols. nih.govrsc.orgresearchgate.net The mechanism of the Chugaev reaction itself is a concerted, intramolecular syn-elimination that proceeds through a six-membered cyclic transition state. mychemblog.comresearchgate.netresearchgate.net The thermal decomposition can lead to an alkene, carbonyl sulfide, and a thiol. researchgate.netresearchgate.net This route can be adapted to favor the formation and isolation of the thiol.

Table 3: Chugaev Elimination Overview

| Feature | Description |

|---|---|

| Reactant | Xanthate ester (derived from an alcohol) |

| Product | Alkene, Carbonyl Sulfide, Thiol |

| Mechanism | Intramolecular syn-elimination (Ei) via a six-membered cyclic transition state. mychemblog.com |

Nucleophilic Substitution Approaches (e.g., Desulfurization of Thiols for Amine Synthesis)

While thiols are often the target of synthesis, they can also serve as starting materials for other functional groups. A notable transformation is the desulfurization of thiols to form amines through nucleophilic substitution. cas.cnacs.org In this process, the thiol is activated to facilitate the displacement of the sulfur moiety by an amine nucleophile.

A system utilizing triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) has been shown to effectively promote this conversion. cas.cnacs.org This method is applicable to a wide range of thiols and amine nucleophiles, including primary and secondary amines. cas.cn Benzyl (B1604629) thiols are particularly reactive, with conversions occurring rapidly at room temperature, while less reactive alkyl thiols may require heating. acs.org This methodology tolerates various functional groups and allows for the direct use of free amines as nucleophiles, which can be an advantage over traditional amination methods that often suffer from side reactions. cas.cn

Table 4: Desulfurization of Thiols for Amine Synthesis

| Thiol Substrate | Amine Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| Benzyl Thiol | Various primary/secondary amines | Secondary/Tertiary Amines | Ph₃P, ICH₂CH₂I, NMP, Room Temperature, 15 min cas.cnacs.org |

NMP = N-Methyl-2-pyrrolidone

Multi-step Stereoselective Syntheses (e.g., of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-Phenylalanine)

The synthesis of chiral thiols is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Stereoselective routes often begin with a chiral starting material from the "chiral pool," such as an amino acid.

An example is the synthesis of (S)-3-phenylpropane-2-tert-butoxycarbonylamino-1-thiol starting from the naturally occurring amino acid L-phenylalanine. xmu.edu.cn The synthesis involves a sequence of transformations:

Reduction: The carboxylic acid group of L-phenylalanine is reduced to a primary alcohol, yielding the corresponding amino alcohol.

Protection: The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. This gives (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol.

Activation: The primary alcohol is converted into a good leaving group, typically by mesylation (reaction with methanesulfonyl chloride).

Sulfur Introduction: The mesylate is displaced by a sulfur nucleophile, such as potassium thioacetate, in an Sₙ2 reaction to form a thioacetate ester.

Deprotection: The acetyl group is removed from the sulfur atom by hydrolysis (e.g., with ammonia (B1221849) in alcohol) to afford the final chiral thiol. xmu.edu.cn

This multi-step approach allows for the preservation and transfer of stereochemistry from the starting material to the final product, providing access to enantiomerically pure functionalized thiols. nih.govnih.gov

Table 5: Compound Names

| Compound Name |

|---|

| 1-Phenylpropane-1-thiol |

| 1-Phenylpropane-2-thiol |

| (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol |

| (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol |

| 1,2-diiodoethane |

| Allylbenzene |

| Azobisisobutyronitrile (AIBN) |

| Benzyl thiol |

| Carbon disulfide |

| Di-tert-butyl dicarbonate |

| Hydrogen sulfide |

| L-Phenylalanine |

| Methanesulfonyl chloride |

| Methyl iodide |

| N-Methyl-2-pyrrolidone |

| Potassium thioacetate |

| Thioacetic acid |

Advanced Catalytic Synthetic Approaches

Advanced catalytic methodologies provide efficient and highly selective pathways for the synthesis of complex chiral molecules. These approaches are fundamental in producing enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and materials science. This section details several sophisticated catalytic strategies relevant to the synthesis of chiral thiols and their functional analogues, such as chiral alcohols and diols, which serve as key precursors.

Asymmetric Catalysis in Thiol Synthesis and Related Chiral Transformations

Asymmetric catalysis is a powerful tool for creating stereogenic centers with high fidelity. The following subsections explore specific enantioselective methods that are pertinent to the synthesis of chiral building blocks related to this compound.

Enantioselective autocatalysis is a process where a chiral product acts as a catalyst for its own formation. This phenomenon can lead to significant amplification of enantiomeric excess (ee) from an initially small chiral imbalance. A notable example is the synthesis of (R)-1-Phenylpropan-1-ol.

The addition of diethylzinc (B1219324) to benzaldehyde (B42025) can be mediated by a catalytic amount of an amine, and in this system, (R)-1-Phenylpropan-1-ol has been demonstrated to undergo enantioselective autocatalysis. Research has shown that this process can achieve high chemical yields, reaching up to approximately 100%, with an enantiomeric excess of up to 49.2%. rsc.org The reaction proceeds with retention of configuration, meaning the chiral product catalyzes the formation of molecules with the same stereochemistry.

Table 1: Enantioselective Autocatalysis of (R)-1-Phenylpropan-1-ol

| Feature | Result |

|---|---|

| Chemical Yield | Up to ~100% |

| Enantiomeric Excess (ee) | Up to 49.2% |

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. The enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) (PPD), a versatile chiral building block, has been successfully demonstrated.

One prominent strategy involves a two-step enzymatic process starting from inexpensive substrates like benzaldehyde and acetaldehyde. researchgate.net By employing a modular combination of two carboligases and two alcohol dehydrogenases, each of the four stereoisomers of PPD can be produced selectively. researchgate.netacs.org This biocatalytic approach is highly efficient, achieving product concentrations of up to 63.8 g/L, a 98% yield, and a target isomer content of at least 95%. acs.org The use of whole-cell catalysts in a micro-aqueous solvent system allows for high concentrations of hydrophobic substrates while maintaining excellent stereoselectivity. researchgate.netacs.org

Another route involves the stereoselective reduction of (S)-2-hydroxypropiophenone using NADH-dependent oxidoreductases. Furthermore, a three-enzyme cascade has been developed for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde, coupling a stereoselective carboligation step with a carbonyl reduction and coenzyme regeneration system. researchgate.net

Table 2: Enzymatic Synthesis of 1-Phenylpropane-1,2-diol (PPD) Stereoisomers

| Parameter | Value |

|---|---|

| Starting Materials | Benzaldehyde, Acetaldehyde |

| Key Enzymes | Carboligases, Alcohol Dehydrogenases |

| Max. Product Concentration | 63.8 g/L |

| Max. Yield | 98% |

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. C2-symmetric bis(oxazolines) are a leading class of chiral ligands due to their ready accessibility and effectiveness in a wide array of C-C bond-forming reactions. uol.denih.gov

Chiral tridentate oxazoline (B21484) ligands incorporating additional heteroaryl (like pyridine (B92270) and thiophene) and thioether donor groups have been synthesized and studied. uol.de In the context of the asymmetric Michael reaction, which involves the 1,4-addition of nucleophiles like thiols to enones, the choice of ligand and metal is critical. For instance, pyridine-based oxazoline ligands derived from methionine, when combined with Ni(OAc)₂ or Co-acetates, have shown promise in catalyzing the conjugate addition of thiols, achieving enantiomeric excess values greater than 10%. uol.de In contrast, analogous thiophene-based ligands did not induce any significant enantioselectivity under similar conditions. uol.de This highlights the subtle but crucial role of the ligand's electronic and steric properties in determining the efficiency and selectivity of the catalytic process.

Table 3: Performance of Chiral Oxazoline Ligands in Asymmetric Michael Addition

| Ligand Type | Metal Salt | Enantioselectivity (ee) |

|---|---|---|

| Pyridine-based (from methionine) | Ni(OAc)₂ / Co-acetates | > 10% |

The enantioselective hydrogenation of prochiral diones is a key transformation for producing chiral hydroxy ketones and diols, which are valuable pharmaceutical intermediates. The hydrogenation of 1-phenyl-1,2-propanedione (B147261) (PPD) has been studied extensively using heterogeneous catalysts, typically platinum or iridium, modified with a chiral auxiliary like cinchonidine. researchgate.netnih.govacs.orgresearchgate.net

This reaction exhibits both regioselectivity (preferential hydrogenation of one of the two carbonyl groups) and enantioselectivity. Studies show that the hydrogenation of the carbonyl group attached to the phenyl ring is favored, leading primarily to 1-hydroxy-1-phenylpropanone. researchgate.net Using an in-situ modified platinum catalyst in dichloromethane, (R)-1-hydroxy-1-phenylpropanone can be obtained with an enantiomeric excess of 64%. researchgate.net Subsequent hydrogenation of this intermediate predominantly yields (1R,2S)-1-phenyl-1,2-propanediol. researchgate.net The concentration of the chiral modifier often shows a bell-shaped correlation with the enantiomeric excess, indicating a complex interplay between the substrate, modifier, and catalyst surface. researchgate.net

Table 4: Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione

| Catalyst System | Primary Product | Enantiomeric Excess (ee) |

|---|---|---|

| Platinum / Cinchonidine | (R)-1-hydroxy-1-phenylpropanone | 64% |

Transition-Metal-Catalyzed Dehydrative Thioetherification of Alcohols with Thiols

The formation of C-S bonds via the reaction of alcohols with thiols represents an atom-economical and environmentally benign approach to synthesizing thioethers. This transformation, known as dehydrative thioetherification, typically requires a catalyst to facilitate the removal of a water molecule. Various transition-metal catalysts have been developed for this purpose.

A range of metals, including zinc, indium, copper, and molybdenum, have been shown to effectively catalyze this reaction. chemrevlett.comchemrevlett.comresearchgate.net For example, inexpensive ZnI₂ and ZnCl₂ can catalyze the reaction between various functionalized benzylic alcohols and a range of thiols to produce the corresponding thioethers in moderate to high yields (71-99%). chemrevlett.com Similarly, indium(III) triflate is highly efficient, requiring very low catalyst loadings (0.1-0.2 mol%) for the reaction of secondary and tertiary benzyl alcohols with both aromatic and aliphatic thiols. chemrevlett.com Copper(II) triflate has also been employed for the S-benzylation of various thiols with primary, secondary, and tertiary (hetero)benzyl alcohols, yielding products in 50-99% yield. chemrevlett.com

The reaction scope is generally broad, with benzylic and allylic alcohols showing good reactivity. chemrevlett.com However, aliphatic alcohols are often less reactive under the same conditions. chemrevlett.com The electronic nature of substituents on the aromatic ring of benzylic alcohols can influence the reaction rate, with electron-donating groups typically increasing the rate. chemrevlett.com

Table 5: Catalysts for Dehydrative Thioetherification of Alcohols with Thiols

| Metal Catalyst | Typical Substrates (Alcohols) | Typical Yields |

|---|---|---|

| Zinc (ZnI₂, ZnCl₂) | Benzylic | 71-99% |

| Indium (In(OTf)₃) | Secondary & Tertiary Benzylic | Excellent |

| Copper (Cu(OTf)₂) | Primary, Secondary, Tertiary Benzylic | 50-99% |

Reaction Mechanisms and Mechanistic Studies of 1 Phenylpropane 1 Thiol Chemistry

Radical Reaction Pathways

Radical reactions involving 1-phenylpropane-1-thiol are of significant interest, particularly in the context of polymer chemistry and organic synthesis. These pathways are typically initiated by the homolytic cleavage of the sulfur-hydrogen bond, generating a 1-phenylpropane-1-thiyl radical.

Thiol-Ene Addition Mechanism and Kinetics

The thiol-ene reaction is a prominent example of a radical-mediated addition of a thiol to an unsaturated carbon-carbon bond (an ene). This reaction is known for its high efficiency and stereoselectivity, proceeding via an anti-Markovnikov addition. For this compound, the reaction would involve the addition of its thiyl radical to an alkene.

The radical thiol-ene reaction proceeds through a well-established chain mechanism consisting of three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a thiyl radical from this compound. This can be achieved through the use of radical initiators, heat, or light (photolysis) researchgate.net. A common method involves a photoinitiator that, upon irradiation, abstracts a hydrogen atom from the thiol, generating the reactive 1-phenylpropane-1-thiyl radical. Aromatic thiols themselves can also act as photoinitiators upon UV or visible light irradiation nih.govacs.org. The initiation process can be represented as follows:

Initiator → 2 R•

R• + Ph-CH(SH)-CH₂-CH₃ → RH + Ph-CH(S•)-CH₂-CH₃

Propagation: The propagation phase consists of two main steps that form a cycle. First, the 1-phenylpropane-1-thiyl radical adds to an alkene at the less substituted carbon atom, which is characteristic of an anti-Markovnikov addition. This addition results in the formation of a carbon-centered radical intermediate. Subsequently, this carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, thereby forming the thioether product and regenerating the thiyl radical, which can then participate in another cycle researchgate.netmdpi.com.

Ph-CH(S•)-CH₂-CH₃ + R'-CH=CH₂ → Ph-CH(S-CH₂-CH•)-R'

Ph-CH(S-CH₂-CH•)-R' + Ph-CH(SH)-CH₂-CH₃ → Ph-CH(S-CH₂-CH₂)-R' + Ph-CH(S•)-CH₂-CH₃

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, including the combination of two thiyl radicals to form a disulfide, the combination of a thiyl radical with a carbon-centered radical, or the combination of two carbon-centered radicals mdpi.com.

2 Ph-CH(S•)-CH₂-CH₃ → Ph-CH(S-S-CH)-Ph-(CH₂-CH₃)₂

Ph-CH(S•)-CH₂-CH₃ + Ph-CH(S-CH₂-CH•)-R' → Termination Product

2 Ph-CH(S-CH₂-CH•)-R' → Termination Product

The rate and selectivity of the thiol-ene reaction are significantly influenced by the electronic and steric nature of the substituents on both the thiol and the alkene. For aromatic thiols, electron-withdrawing substituents on the phenyl ring can increase the acidity of the thiol and the electrophilicity of the corresponding thiyl radical, which can affect the reaction rate. In the case of this compound, the phenyl group influences the stability of the intermediate radicals.

Studies on analogous systems, such as benzyl (B1604629) thiol, provide insight into these effects. The presence of electron-donating or electron-withdrawing groups on the phenyl ring of the thiol can alter the stability of the thiyl radical and the polarity of the S-H bond, thereby affecting the rates of both the addition and chain transfer steps. For instance, thiols with electron-accepting substituents tend to have lower activation energies for the addition step nih.gov.

The structure of the alkene also plays a crucial role. Electron-rich alkenes generally react faster in radical thiol-ene additions. The regioselectivity of the addition is governed by the formation of the more stable carbon-centered radical intermediate. In the reaction of this compound with a terminal alkene, the thiyl radical will add to the terminal carbon to generate a more stable secondary radical.

| Thiol Substituent (para-position) | Alkene | Relative Reaction Rate | Selectivity |

|---|---|---|---|

| -NO₂ (electron-withdrawing) | Styrene | Higher | High anti-Markovnikov |

| -H (neutral) | Styrene | Reference | High anti-Markovnikov |

| -OCH₃ (electron-donating) | Styrene | Lower | High anti-Markovnikov |

This table presents generalized trends based on studies of substituted thiophenols, which are expected to be similar for substituted this compound derivatives.

Photoinitiators are often employed to initiate thiol-ene reactions under mild conditions using UV or visible light. These molecules absorb light and generate radicals that initiate the chain reaction. Aromatic thiols, including likely this compound, can themselves act as photoinitiators nih.govacs.org. Upon absorption of light, the S-H bond can undergo homolytic cleavage to produce a thiyl radical and a hydrogen atom. The efficiency of this process depends on the wavelength of the irradiation and the photophysical properties of the thiol rsc.org.

| Photoinitiator | Excitation Wavelength (nm) | Initiation Efficiency |

|---|---|---|

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 365 | High |

| Benzophenone (with co-initiator) | 365 | Moderate to High |

| Aromatic Thiols (self-initiation) | 320-405 | Moderate |

This table provides examples of common photoinitiators and their typical excitation wavelengths and efficiencies in thiol-ene reactions.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a reversible reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This reaction is crucial in various biological and chemical systems.

The generally accepted mechanism for thiol-disulfide exchange is a bimolecular nucleophilic substitution (SN2) reaction nih.govnsf.govresearchgate.net. The reaction is typically base-catalyzed, as the thiolate anion (RS⁻) is a much stronger nucleophile than the neutral thiol (RSH) nih.gov.

In the context of this compound, the reaction would proceed as follows:

Deprotonation: A base removes the acidic proton from the thiol group of this compound to form the corresponding thiolate anion. The pKa of the thiol influences the ease of this step.

Ph-CH(SH)-CH₂-CH₃ + B⁻ ⇌ Ph-CH(S⁻)-CH₂-CH₃ + BH

Nucleophilic Attack: The 1-phenylpropane-1-thiolate anion acts as a nucleophile and attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This attack occurs along the axis of the S-S bond.

Transition State: A transient, linear tri-sulfur intermediate is formed in the transition state.

Displacement: The original S-S bond is cleaved, and a new disulfide bond is formed, releasing a new thiolate anion (R'S⁻) as the leaving group.

Ph-CH(S⁻)-CH₂-CH₃ + R'-S-S-R' → [Ph-CH(S-S(R')-S-R')⁻]‡ → Ph-CH(S-S-R')-CH₂-CH₃ + R'S⁻

Mechanistic Role of Thiolate Anion and Protonation State

The reactivity of this compound is profoundly influenced by the protonation state of its thiol group. The sulfur atom in the thiol (R-SH) is nucleophilic, but its deprotonated form, the thiolate anion (R-S⁻), is a significantly stronger nucleophile. This difference is central to understanding its role in various reaction mechanisms.

The formation of the 1-phenylpropane-1-thiolate anion is typically achieved by treatment with a base. The acidity of the thiol proton allows for its removal, creating a soft, highly polarizable nucleophile. This enhanced nucleophilicity is crucial in reactions such as nucleophilic substitution and addition reactions. For instance, in the thia-Michael addition, the thiolate anion readily adds to α,β-unsaturated carbonyl compounds.

The protonation state of the thiol is also critical in catalytic cycles. In enzyme active sites, a cysteine residue, which is structurally analogous to this compound, can be deprotonated to a thiolate by a basic amino acid residue. This thiolate then acts as a potent nucleophile. Conversely, in acidic media, the thiol group remains protonated, diminishing its nucleophilicity and altering its reactivity profile.

The equilibrium between the thiol and thiolate forms is governed by the pKa of the thiol and the pH of the reaction medium. This equilibrium can be strategically manipulated to control the rate and outcome of a reaction.

Table 1: Comparison of Nucleophilicity

| Species | Structure | Nucleophilicity |

| This compound | C₆H₅CH(SH)CH₂CH₃ | Moderate |

| 1-Phenylpropane-1-thiolate | C₆H₅CH(S⁻)CH₂CH₃ | High |

Acid-Catalyzed Reactions (e.g., Reaction of Thiourea (B124793) with 1-Phenylpropane-1,2-dione)

Acid catalysis plays a pivotal role in the reactions of thiols and related sulfur compounds. A notable example is the reaction of thiourea with 1,2-dicarbonyl compounds, such as 1-phenylpropane-1,2-dione. While direct mechanistic studies on the reaction with 1-phenylpropane-1,2-dione are not extensively documented, a plausible mechanism can be inferred from studies on similar reactions, for example, with benzil. rsc.org

The reaction likely proceeds through the following steps:

Protonation of the Carbonyl: In the presence of an acid catalyst, one of the carbonyl oxygens of 1-phenylpropane-1,2-dione is protonated. This activation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Thiourea: The sulfur atom of thiourea, acting as a nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

Dehydration and Cyclization: Subsequent proton transfers and the elimination of a water molecule lead to the formation of a cyclic intermediate.

Rearrangement and Product Formation: Further rearrangements can occur, potentially leading to the formation of substituted imidazole (B134444) or thiazole (B1198619) derivatives, which are common products from the reaction of thiourea with α-dicarbonyls.

The acid catalyst is crucial as it activates the dione, making it more susceptible to nucleophilic attack by the weakly nucleophilic thiourea. The exact nature of the final product can be influenced by the reaction conditions and the structure of the reactants.

Electrophilic and Nucleophilic Substitution Mechanisms in Synthesis

The synthesis of this compound can be achieved through various routes that rely on fundamental electrophilic and nucleophilic substitution mechanisms.

Nucleophilic Substitution:

A common method for the synthesis of thiols involves the Sₙ2 reaction of a suitable alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis. For the synthesis of this compound, 1-bromo-1-phenylpropane would be a suitable starting material.

The mechanism involves the backside attack of the sulfur nucleophile on the carbon atom bearing the leaving group (bromide). Given that the substrate is a secondary benzylic halide, both Sₙ1 and Sₙ2 pathways are possible. youtube.comreddit.comreddit.com

Sₙ2 Mechanism: A strong sulfur nucleophile in a polar aprotic solvent would favor a concerted Sₙ2 mechanism, leading to inversion of stereochemistry if the starting material is chiral.

Sₙ1 Mechanism: In a polar protic solvent with a weaker sulfur nucleophile, the reaction may proceed via an Sₙ1 mechanism. This would involve the formation of a resonance-stabilized benzylic carbocation, leading to a racemic mixture of the product. reddit.com

Table 2: Factors Influencing Substitution Mechanism in the Synthesis of this compound

| Factor | Favors Sₙ1 | Favors Sₙ2 |

| Nucleophile | Weak (e.g., H₂S) | Strong (e.g., RS⁻) |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone) |

| Leaving Group | Good (e.g., -OTs) | Good (e.g., -Br, -I) |

| Substrate | Secondary benzylic | Secondary benzylic |

Electrophilic Substitution:

While direct electrophilic substitution on the aromatic ring to introduce the 1-thiopropyl group is not a standard method, electrophilic aromatic substitution is a key strategy for synthesizing substituted precursors. For instance, Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride would yield propiophenone. This ketone can then be reduced to the corresponding alcohol, 1-phenyl-1-propanol, which can be converted to the thiol via a substitution reaction (e.g., by converting the alcohol to a good leaving group like a tosylate, followed by reaction with a sulfur nucleophile).

The mechanism of the initial Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the benzene ring to form a resonance-stabilized carbocation (the sigma complex). Deprotonation then restores the aromaticity of the ring.

Derivatives and Analogues of 1 Phenylpropane 1 Thiol: Synthesis and Research Significance

Structurally Modified Thiol Derivatives

Phenol-Based Thiol Derivatives for Polymerization Applications

Phenol-based thiol derivatives represent a significant class of compounds in the field of polymer chemistry, particularly in thiol-ene photopolymerizations. researchgate.net These reactions are of growing interest for applications such as coatings and dental restoratives. researchgate.net The synthesis of these derivatives often involves a multi-step process, starting from common phenolic compounds like bisphenol A.

A general synthetic strategy involves the radical addition of thioacetic acid to allyl-modified phenolic precursors, followed by hydrolysis to yield the desired thiol groups. researchgate.net For instance, bisphenol A can be hydroxymethylated and subsequently etherified to introduce multiple allyl groups. researchgate.net The resulting allyl-modified bisphenol is then reacted with thioacetic acid. The final step is the hydrolysis of the thioester to unveil the thiol functional groups. researchgate.net

The research significance of these phenol-based thiol derivatives lies in their potential to create hydrolytically stable polymers. researchgate.net Many conventional thiols used in polymerization are ester derivatives, which can be susceptible to hydrolysis. By creating ester-free thiol derivatives, the resulting polymers exhibit enhanced durability, especially in aqueous environments. researchgate.net Research has shown that polymers formulated with these phenol-based thiols can exhibit superior mechanical properties, such as flexural strength and modulus of elasticity, compared to those made with standard thiols like pentaerythritol tetra(3-mercaptopropionate) (PETMP). researchgate.net

| Precursor Compound | Modification Steps | Final Thiol Derivative Type | Key Advantage in Polymerization |

| Bisphenol A | Allylation, Thioacetic Acid Addition, Hydrolysis | Multi-thiol bisphenol | Enhanced hydrolytic stability and mechanical properties of the resulting polymer. researchgate.net |

| Trisphenol derivatives | Allylation, Thioacetic Acid Addition, Hydrolysis | Multi-thiol trisphenol | Improved crosslinking density and thermal stability. |

Amino Thiol Derivatives (e.g., (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol)

Amino thiol derivatives, particularly those with protecting groups like the tert-butoxycarbonyl (Boc) group, are crucial building blocks in synthetic chemistry. The Boc group is an acid-labile protecting group for the α-amino group, which is stable under most basic and nucleophilic conditions, making it ideal for multi-step syntheses. seplite.comorganic-chemistry.org

The synthesis of a compound like (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol can be conceptualized from readily available chiral starting materials, such as the corresponding amino acid, phenylalanine. A plausible synthetic route would involve the reduction of the carboxylic acid functionality of N-Boc-phenylalanine to an alcohol, followed by conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a sulfur nucleophile, such as thioacetate (B1230152), followed by deacetylation, would yield the desired thiol. Stereochemical control is a key aspect of this synthesis to retain the (S)-configuration.

The research significance of such Boc-protected amino thiols is extensive, particularly in peptide and protein chemistry. rsc.org The thiol group of cysteine, an amino acid, is highly reactive and often requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. rsc.org Protected amino thiols that are not proteinogenic can be incorporated into peptide chains to create modified peptides with unique structural and functional properties. These modifications can enhance biological activity, improve stability, or serve as handles for conjugation to other molecules.

| Derivative | Protecting Group | Synthetic Precursor (Example) | Research Significance |

| (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol | tert-butoxycarbonyl (Boc) | (S)-N-Boc-phenylalanine | Building block for modified peptides and peptidomimetics; introduction of a reactive thiol group at a specific position. rsc.org |

Thiophenol Derivatives

Thiophenol derivatives are a broad class of organosulfur compounds that have found numerous applications, especially in medicinal chemistry. researchgate.netnih.gov The synthesis of thiophenols can be achieved through several methods, including the reduction of benzenesulfonyl chlorides or the reaction of organometallic reagents like Grignard or organolithium reagents with elemental sulfur. nih.gov

The introduction of a thiol group onto a phenyl ring can significantly alter the biological properties of a molecule. Thiophenol derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govencyclopedia.pub For example, the thiophene ring, a related sulfur-containing heterocycle, is a structural component in numerous marketed drugs. researchgate.net The sulfur atom in these compounds can participate in various biological interactions, contributing to their therapeutic effects.

The research in this area focuses on the synthesis of novel thiophenol derivatives and the evaluation of their biological activities. Structure-activity relationship (SAR) studies are often conducted to understand how different substituents on the phenyl ring influence the compound's efficacy and to design more potent and selective therapeutic agents. researchgate.net

Cyclized and Heterocyclic Analogues

Thiazoline Derivatives

Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are important structural motifs in many biologically active natural products and synthetic compounds. seplite.com A common and effective method for the synthesis of 2-thiazolines is the condensation reaction between a β-amino thiol and a carboxylic acid or its derivative (such as an ester or nitrile). rsc.orgresearchgate.net This reaction involves the nucleophilic attack of the thiol group on the carbonyl carbon (or nitrile carbon), followed by an intramolecular cyclization with the elimination of water (or another small molecule).

The research significance of thiazoline derivatives stems from their diverse biological activities and their utility as synthetic intermediates. seplite.com The thiazoline ring can act as a chiral auxiliary in asymmetric synthesis or as a ligand in catalysis. rsc.org In medicinal chemistry, thiazoline-containing compounds have shown promise as anticancer, anti-HIV, and antibiotic agents. seplite.com The formation of the thiazoline ring from a linear precursor like an amino thiol analogue of 1-phenylpropane-1-thiol would be a key step in accessing a library of potentially bioactive compounds.

| Heterocycle | Key Synthetic Precursors | Common Synthetic Method | Research Significance |

| Thiazoline | β-Amino thiol, Carboxylic acid/ester/nitrile | Condensation/Cyclization | Biologically active scaffolds, chiral auxiliaries, synthetic intermediates. seplite.comrsc.org |

Thietane Derivatives (Four-membered Thiaheterocycles)

Thietanes are four-membered heterocyclic compounds containing a sulfur atom. organic-chemistry.org These strained ring systems are found in some natural products and have applications in medicinal chemistry and as synthetic intermediates. nih.govgoogle.com A traditional and widely used method for the synthesis of the thietane ring is the reaction of a 1,3-dihaloalkane with a sulfide (B99878) salt, such as sodium sulfide. organic-chemistry.orgnih.govnih.gov This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces both halide leaving groups to form the four-membered ring.

The research significance of thietane derivatives is growing as their unique conformational properties and ability to act as bioisosteres for other chemical groups are increasingly recognized. The strained thietane ring can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. In drug discovery, the incorporation of a thietane moiety can lead to improved pharmacological profiles. For a this compound analogue, conversion to a 1,3-difunctionalized propane derivative would provide a direct precursor for the synthesis of a phenyl-substituted thietane.

| Heterocycle | Key Synthetic Precursors | Common Synthetic Method | Research Significance |

| Thietane | 1,3-Dihaloalkane, Sulfide salt | Double nucleophilic substitution | Bioisosteric replacement, modification of physicochemical properties in drug discovery. nih.gov |

Oxadiazole and Triazole Derivatives

The incorporation of oxadiazole and triazole moieties into larger molecular frameworks is a well-established strategy in medicinal chemistry to enhance pharmacological activity. researchgate.net These five-membered heterocyclic rings are considered important pharmacophores due to their favorable pharmacokinetic properties and their ability to engage in hydrogen bonding with biological macromolecules. researchgate.net Research into derivatives containing the 1,3,4-oxadiazole and 1,2,4-triazole scaffolds has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties. nih.gov

The synthesis of these derivatives often begins with a core structure which is then elaborated to include the heterocyclic ring. A common synthetic route involves the conversion of a carboxylic acid to a corresponding acid hydrazide. This intermediate can then be treated with carbon disulfide or ammonium thiocyanate to yield the 1,3,4-oxadiazole or triazole-3-thione rings, respectively. nih.gov For instance, the hydrazinolysis of a 1,3,4-oxadiazole-2-thione can produce an amino-1,2,4-triazole-3-thiol, which serves as a versatile intermediate for further functionalization, such as the formation of Schiff bases. nih.gov The rationale behind creating such derivatives is that the resulting hybrid molecules may exhibit synergistic or enhanced biological effects compared to the individual components. The oxadiazole and triazole rings act as rigid linkers or bioisosteres for other functional groups like esters and amides, often improving metabolic stability and binding affinity. researchgate.net

The research significance of these derivatives is underscored by the continuous exploration of new synthetic methodologies and the evaluation of their therapeutic potential against various diseases. rroij.com Studies have shown that even minor structural modifications to the substituents on the oxadiazole or triazole ring can lead to significant changes in biological activity, highlighting the importance of these scaffolds in the design of novel therapeutic agents. nih.gov

Pyridine (B92270) and Furan Moiety Containing Derivatives (e.g., Oxime Ethers)

Pyridine and furan are fundamental heterocyclic structures frequently integrated into pharmacologically active compounds to modulate their biological and physicochemical properties. researchgate.netresearchgate.net The pyridine ring, a six-membered heteroaromatic, is a common feature in many established drugs, valued for its ability to improve water solubility and participate in hydrogen bonding, which can enhance interactions with biological targets. nih.gov Furan derivatives are also significant, forming the core of numerous compounds with applications as antibacterial, anti-inflammatory, and antitumor agents. researchgate.net

The synthesis of derivatives containing these moieties is diverse. The Kröhnke pyridine synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to form highly substituted pyridines. researchgate.net Another approach is the Ugi-Zhu three-component reaction, which has been utilized to create complex structures like bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones. semanticscholar.org The incorporation of these rings is a key strategy in drug discovery, as they can significantly influence a molecule's potency, selectivity, and metabolic stability. nih.gov

Research into these derivatives has led to the discovery of compounds with a wide range of biological activities. For example, certain furan- and thiophene-substituted pyridines have been studied as topoisomerase II inhibitors. researchgate.net Newly isolated pyridine and furan derivatives from the fungus Irpex lacteus have demonstrated moderate angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov The versatility of these scaffolds continues to make them a major focus of research for the development of new therapeutic agents to combat conditions ranging from microbial infections to hypertension. nih.govnih.gov

Benzimidazol-1-yl-1-phenylpropanone Analogues

Benzimidazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, that is considered a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to possess a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com The synthesis of benzimidazole analogues, such as those related to 1-phenylpropanone, is an active area of research aimed at developing new therapeutic agents.

Synthetic strategies for benzimidazole derivatives are numerous and have evolved to include more efficient and environmentally friendly methods. A primary method involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govrsc.org Modern protocols often employ catalysts such as p-toluenesulfonic acid or nanocomposites under solvent-free conditions to improve yields and simplify product isolation. nih.gov For instance, a versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. rsc.org This ketone structure is a close analogue of the propanone target.

The research significance of these analogues lies in their proven therapeutic value. Many marketed drugs contain the benzimidazole core. Research has shown that specific substitutions on the benzimidazole ring system can lead to potent biological activity. For example, various 2-substituted benzimidazole derivatives have shown significant analgesic and anti-inflammatory effects in preclinical studies. nih.gov The continued development of novel synthetic routes and the exploration of the structure-activity relationships of new analogues are critical for discovering next-generation drugs. mdpi.com

BODIPY-pyrrolo[3,4-b]pyridin-5-ones

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. When conjugated with other heterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, they create novel fluorophores with unique photophysical properties. These conjugates are of significant research interest for their potential applications in materials science and as fluorescent probes. nih.govfrontiersin.org

The synthesis of these complex molecules can be achieved efficiently through one-pot multicomponent reactions. A series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been synthesized using a Sc(III)-catalyzed Ugi-Zhu three-component reaction followed by a cascade sequence. nih.govresearchgate.net This method allows for the creation of bis-chromophoric systems in a single experimental step with moderate yields (20%-46%). frontiersin.org

The resulting conjugates exhibit interesting photophysical behaviors, including dual emission and fluorescence sensitivity to environmental factors like viscosity. nih.govresearchgate.net Studies have shown a linear relationship between increasing solvent viscosity and the fluorescence intensity of these compounds. frontiersin.org The UV-Vis spectra typically show two main absorption bands corresponding to the individual pyrrolo[3,4-b]pyridin-5-one (around 285 nm) and meso-phenyl-BODIPY (around 506 nm) chromophores. frontiersin.org Similarly, the emission spectra display two distinct bands, one for each core, demonstrating the electronic interaction between the two moieties. nih.gov This tunable fluorescence response makes them promising candidates for use as molecular rotors or viscosity sensors.

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|

| Compound 1 | 285, 506 | 440, 528 |

| Compound 2 | 286, 507 | 438, 529 |

| Compound 3 | 287, 505 | 450, 531 |

Sulfides and Sulfone Derivatives

The synthesis of sulfide and sulfone derivatives from thiols is a fundamental transformation in organic chemistry, providing access to compounds with diverse applications in materials science and pharmaceuticals. The conversion of a thiol, such as this compound, into a sulfide involves the formation of a new carbon-sulfur (C-S) bond. mdpi.com Subsequent oxidation of the resulting sulfide yields the corresponding sulfone.

Numerous methods have been developed for C-S bond formation. These include radical-radical cross-coupling strategies and dehydrative coupling reactions. mdpi.com For example, α-sulfenylated ketones can be synthesized from thiols and TEMPO in the presence of a base at high temperatures. mdpi.com Another approach involves the reaction of aryl thiols with arylhydrazines at room temperature using tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com These methods offer pathways to unsymmetrical diaryl sulfides and other complex sulfide structures under various reaction conditions.

The research significance of these derivatives is broad. Polyphenylenesulfides (PPS) and their sulfone analogues are high-performance thermoplastics known for their excellent thermal stability and chemical resistance. researchgate.net Copolymers such as poly(p-phenylene sulfide sulfone/ketone) are synthesized via step-polycondensation and are characterized by their superior thermal properties, making them valuable in advanced engineering applications. researchgate.net In medicinal chemistry, the sulfide and sulfone functionalities are present in numerous bioactive molecules, where they can influence properties such as metabolic stability and receptor binding affinity. The ongoing development of efficient and selective methods for the synthesis of these derivatives is crucial for advancing both material science and drug discovery.

Carbohydrate-Thiol Conjugates (e.g., S-Disaccharides via Thiol-Ene Coupling)

Carbohydrate-thiol conjugates are molecules that link a sugar moiety to a thiol-containing compound. These conjugates are of significant interest in glycobiology and materials science, particularly for their use in creating biocompatible surfaces and targeted drug delivery systems. The thiol group provides a versatile handle for immobilization onto surfaces, such as gold, to form self-assembled monolayers (SAMs). researchgate.net

The synthesis of these conjugates can be achieved through various methods. One approach involves the preparation of 1-glycosyl thiols, which can then be coupled to other molecules. researchgate.net An efficient method for this is the direct reaction of per-O-acetylated sugars with potassium thioacetate in the presence of a Lewis acid. researchgate.net Another powerful technique for forming carbohydrate-thiol linkages is the photoinitiated thiol-ene reaction. This "click" reaction involves the radical-mediated addition of a thiol across a double bond (an ene), proceeding with high efficiency and selectivity under mild conditions. rsc.org This method is particularly useful for attaching carbohydrates to surfaces or nanoparticles. For example, thiol-functional nanoparticles can be readily synthesized in a one-pot process and subsequently reacted with alkene-modified carbohydrates. rsc.org

The research significance of these conjugates stems from their ability to mimic the glycocalyx, the carbohydrate-rich layer on cell surfaces. SAMs formed from carbohydrate-terminated thiols are used as model systems to study carbohydrate-protein interactions and to create surfaces that resist non-specific protein adsorption. researchgate.net Furthermore, the development of S-disaccharides and other thioglycosides, which are more stable to enzymatic cleavage than their O-glycoside counterparts, is an important area in the design of carbohydrate-based drugs and enzyme inhibitors. researchgate.net

Applications of 1 Phenylpropane 1 Thiol and Its Derivatives in Advanced Organic Synthesis and Materials Science

Polymer Chemistry and Material Applications

The versatility of the thiol group in "click" chemistry reactions, particularly thiol-ene photopolymerization, makes 1-phenylpropane-1-thiol and its derivatives attractive candidates for creating a wide array of polymeric materials with tailored properties.

Thiol-ene photopolymerization is a powerful and efficient method for polymer synthesis, known for its rapid reaction rates, low energy consumption, and high conversion. mdpi.com This step-growth polymerization mechanism offers several advantages over traditional chain-growth polymerizations, including reduced oxygen inhibition, lower shrinkage stress, and the formation of more homogeneous polymer networks. radtech.orgrsc.orgnih.gov The incorporation of aromatic thiols, such as this compound, into thiol-ene formulations can further enhance the properties of the resulting materials.

The thiol-ene chemistry platform is well-suited for producing high-performance coatings due to its advantages of rapid and uniform cross-linking, delayed gelation, reduced shrinkage, and insensitivity to oxygen. rsc.org The use of aromatic thiols in these formulations can contribute to improved thermal and mechanical properties of the cured coatings. acs.org Studies on bio-based hybrid aromatic–aliphatic monomers in thiol-ene photopolymerization have shown that the presence of aromatic rings can lead to polymers with higher glass transition temperatures (Tg), a desirable characteristic for many coating applications. mdpi.com For instance, polymers derived from monomers containing aromatic cinnamic moieties exhibited significantly higher Tg values compared to those produced from purely aliphatic monomers. mdpi.com

In the field of dental restorative materials, polymerization shrinkage and the associated stress are major challenges that can lead to restoration failure. dentaleconomics.com Thiol-ene based systems are advantageous for dental applications due to their potential for low polymerization shrinkage stress. nih.govnih.gov The use of aromatic thiols in dental resins has been shown to be beneficial in resisting plasticizer migration and improving the stability of the polymer. nih.gov Research on ester-free thiol-modified bis- and trisphenol derivatives, which are aromatic thiols, has demonstrated that they can lead to better flexural strength and modulus of elasticity in thiol-ene photopolymerizations compared to commonly used aliphatic thiols like pentaerythritoltetra(3-mercaptopropionate) (PETMP). beilstein-journals.org Specifically, after water storage, the mechanical properties of materials derived from these aromatic thiols were found to be significantly higher than the PETMP reference system. beilstein-journals.org This suggests that the incorporation of aromatic thiols like this compound could lead to more durable and long-lasting dental restorations.

| Thiol Monomer | Flexural Strength (MPa) | Flexural Modulus (GPa) | Flexural Strength after Water Storage (MPa) | Flexural Modulus after Water Storage (GPa) |

|---|---|---|---|---|

| Aromatic Thiol Derivative 1 | 121.8 | 4.5 | 120.5 | 4.3 |

| Aromatic Thiol Derivative 2 | 115.2 | 4.2 | 114.8 | 4.1 |

| Pentaerythritoltetra(3-mercaptopropionate) (PETMP) (Aliphatic) | 109.3 | 3.8 | 55.6 | 1.8 |

The mechanical properties of thiol-ene polymers can be effectively tailored by manipulating the structure of the thiol and ene monomers. uwyo.eduuwyo.edu The incorporation of rigid aromatic structures, such as the phenyl group in this compound, is a known strategy to enhance the mechanical strength and stiffness of the resulting polymer network. acs.org The combination of aromatic rings from phenolic acids with multifunctional thiols has been shown to produce networks with high homogeneity, good mechanical strength, and tunable glass transition temperatures. acs.org

A primary advantage of thiol-ene photopolymerization is the significant reduction in polymerization-induced shrinkage stress compared to traditional acrylate-based systems. nih.govresearchgate.netnih.gov This is attributed to the step-growth mechanism which delays the gel point, allowing for more of the shrinkage to occur before the material solidifies. nih.gov The use of aromatic thiols can further contribute to stress reduction. For instance, ternary systems of methacrylate-thiol-ene have been shown to exhibit lower shrinkage stress than the corresponding binary thiol-ene or methacrylate systems. nih.govacs.org This is partly because the thiol-ene component can act as a solvent in the initial stages of polymerization, further delaying the onset of stress development. nih.gov

| Polymer System | Shrinkage Stress (MPa) |

|---|---|

| BisGMA/TEGDMA (Dimethacrylate Control) | 2.6 ± 0.2 |

| PETMP/TATATO (Thiol-Ene) | 1.6 ± 0.1 |

| EBPADMA/PETMP/TATATO (Methacrylate-Thiol-Ene) | 1.4 ± 0.1 |

| Thiol-Yne-Methacrylate (70 wt% Methacrylate) | 1.2 ± 0.2 |

Dual cure polymer systems utilize two distinct polymerization mechanisms to achieve a higher degree of control over the curing process and the final material properties. rsc.orguni-freiburg.deupc.edu These systems often combine photopolymerization with a thermal curing step. Thiol-ene chemistry is well-suited for incorporation into dual cure systems due to the versatility of the thiol group, which can participate in various "click" reactions. rsc.orgupc.edu

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and sensing. acs.orgrsc.org The synthesis of COFs typically involves the connection of organic building blocks through strong covalent bonds. acs.org The incorporation of functional groups, such as thiols, into the COF structure can impart unique properties and expand their range of applications.

Thiol-decorated COFs have been synthesized using aromatic dithiol precursors, demonstrating the feasibility of incorporating thiol functionalities into these ordered frameworks. uwyo.edu These thiol groups can serve as active sites for catalysis or for the coordination of metal ions. For instance, thiol-functionalized COFs have shown potential as materials for high-performance supercapacitors and as heterogeneous catalysts. uwyo.edu While the direct use of this compound as a primary building block for COF synthesis has not been extensively reported, its aromatic structure and reactive thiol group suggest its potential as a precursor or a modifying agent for creating functionalized COFs. Postsynthetic modification of existing COFs is a common strategy to introduce new functionalities, and the thiol group of this compound could be utilized in such approaches. nih.gov

The unique combination of an aromatic ring and a reactive thiol group in this compound and its derivatives makes them valuable tools in materials science research. Aromatic thiols, in general, are known to influence the properties of polymers in various ways. Their incorporation can lead to materials with higher refractive indices, improved thermal stability, and enhanced mechanical properties. researchgate.net

Furthermore, aromatic thiols have been investigated as photoinitiators for polymerization reactions. nih.govacs.orgrsc.org Their photodynamics differ from aliphatic thiols, allowing them to effectively initiate polymerization under UV and visible light. acs.org This opens up possibilities for developing novel photo-curable materials with tailored properties. The study of aromatic thiols and their derivatives, including this compound, contributes to a fundamental understanding of structure-property relationships in polymer and materials science, paving the way for the design of new materials with advanced functionalities.

Thiol-Ene Photopolymerizations for Novel Material Design

Chiral Ligand and Catalyst Design

The unique structural and electronic properties of this compound and its derivatives have led to their exploration in the sophisticated fields of chiral ligand design and catalysis. Their ability to influence stereochemical outcomes is pivotal in creating enantiomerically pure compounds and materials.

Applications as Ligands for Chiral Nanoparticles (e.g., Gold Nanoclusters)

Chiral thiols are instrumental in imparting chirality to metal nanoclusters, which are of great interest for their unique optical and catalytic properties. This compound, specifically, serves as a valuable chiral ligand for the synthesis and modification of gold nanoclusters. When a chiral thiol like (S)-1-phenylpropane-1-thiol binds to the surface of a gold nanocluster, it creates a chiral footprint. This can either induce chirality in an otherwise achiral gold core or interact with an intrinsically chiral core to favor the formation of one enantiomer over the other. The arrangement of the gold-sulfur staple motifs at the cluster's surface becomes chiral, leading to distinct chiroptical responses, such as signals in circular dichroism (CD) spectroscopy.

The direct synthesis of chiral nanoclusters often involves using a chiral thiol during the initial reduction of the gold precursor. This approach, known as direct synthesis, can lead to the preferential formation of enantiopure nanoclusters, significantly enhancing yield and thermal stability compared to methods requiring post-synthesis separation. nih.gov

Ligand exchange reactions (LERs) are a powerful and versatile post-synthetic modification technique to introduce functionality and chirality to pre-formed nanoparticles. tcd.ienih.govnsf.gov This method allows for the introduction of chiral thiols, such as R/S-1-phenylpropane-1-thiol, onto the surface of an achiral or racemic nanocluster, thereby inducing or amplifying chirality. tcd.ienih.gov

An LER involves the displacement of existing ligands on the nanocluster surface by new, incoming ligands from the solution. This process can transform an achiral cluster into a chiral one or enhance the enantiomeric excess of an intrinsically chiral cluster. tcd.ienih.govnih.gov For instance, research has shown that reacting achiral clusters like Au₂₅(SBu)₁₈ with enantiopure R- or S-1-phenylpropane-1-thiol can lead to size conversion and the formation of new chiral clusters, such as Au₂₈(this compound)₂₁. nih.gov This demonstrates the profound impact of ligand exchange on the structure and properties of the nanocluster.

The key advantages of using LERs include versatility in terms of the steric bulk and solubility of the ligands that can be introduced, which might be challenging to incorporate via direct synthesis. nih.gov

Table 1: Example of Ligand Exchange Reaction Involving this compound

| Starting Nanocluster | Incoming Chiral Ligand | Resulting Nanocluster | Primary Outcome |

|---|---|---|---|

| Au₂₅(SBu)₁₈ | R/S-1-phenylpropane-1-thiol (R/S-PPT) | Au₂₈(R/S-PPT)₂₁ | Chirality Induction & Size Transformation nih.gov |

Computational studies, particularly those using Density Functional Theory (DFT), have been crucial in elucidating the mechanism of ligand exchange reactions on gold nanoclusters. These theoretical investigations have corroborated experimental findings that the LER process on thiolate-protected gold clusters predominantly follows an associative, Sₙ2-like mechanism. tcd.ienih.govnih.govthieme-connect.com

In this associative pathway, the incoming thiol(ate) from the solution performs a nucleophilic attack on a solvent-exposed gold atom within the ligand shell of the nanocluster. nih.govthieme-connect.com This forms a transient intermediate where both the incoming and the outgoing ligands are simultaneously bound to the same gold atom. thieme-connect.com Subsequently, the original ligand detaches, completing the exchange. Computational models help to map the energetics of this pathway, including the structure of the transition states and intermediates, providing a microscopic level of insight into the reaction dynamics. nih.gov These studies have shown that the reactivity of different sites on the nanocluster surface can vary, with more exposed gold atoms being more susceptible to ligand exchange. nih.govthieme-connect.com

Function as Chiral Auxiliaries and Resolving Agents in Organic Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. The auxiliary, which is itself enantiomerically pure, is attached to an achiral substrate. Its chiral nature then directs subsequent reactions, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

While compounds like oxazolidinones and 8-phenylmenthol are classic examples of chiral auxiliaries, the application of this compound for this specific purpose is not widely documented in available scientific literature. In principle, a chiral thiol could be used as an auxiliary, for instance, by forming a thioester or thioacetal, to direct stereoselective additions or rearrangements before being cleaved.

Utility in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of chirality, organocatalysts are designed to create stereogenic centers with high enantioselectivity. A significant application relevant to secondary thiols like this compound is their separation via kinetic resolution.

Kinetic resolution is a method for separating a racemic mixture based on the different reaction rates of its enantiomers with a chiral catalyst or reagent. nih.govthieme-connect.com An important advancement in this area is the organocatalytic acylative kinetic resolution of secondary thiols. thieme-connect.com Research has demonstrated a synergistic organocatalytic process where a chiral catalyst, typically derived from cinchona alkaloids, is used to resolve a racemic mixture of secondary aromatic thiols. nih.govthieme-connect.com

In this process, the chiral catalyst selectively facilitates the acylation of one thiol enantiomer from the racemic mixture at a much faster rate than the other. thieme-connect.com This allows for the separation of the unreacted, enantioenriched thiol from the acylated product. This method has shown high selectivity factors (S values up to 226), enabling both the recovered thiol and the product to be obtained with high enantiomeric excess (>95% ee) at around 51% conversion. nih.gov This approach provides a powerful tool for accessing enantiomerically pure secondary thiols, which are valuable precursors for various organosulfur compounds. nih.gov

Chemical Probes and Analytical Reagents

Chemical probes are small molecules used to study biological systems or chemical reactions. Thiols are a class of compounds well-suited for this role due to the high nucleophilicity of the sulfhydryl group. They can act as reactive probes for detecting electrophilic species through covalent bond formation. Common reactions include nucleophilic substitution, Michael additions, or the cleavage of disulfide bonds. While the general reactivity of thiols makes them suitable as probes, specific documented applications of this compound as a chemical probe or a specialized analytical reagent are not prominent in the surveyed literature.

Probes for Studying Protein-Thiol Interactions and Thiol-Disulfide Exchange Reactions in Biological Systems

The study of noncovalent interactions and dynamic covalent reactions within biological systems is fundamental to understanding protein structure and function. Thiols, particularly the cysteine residue in proteins, play a crucial role in these processes. This compound serves as a valuable small-molecule model for investigating the intricate interactions involving biological thiols.

Protein-Thiol Interactions: Thiols can engage in significant noncovalent interactions with aromatic rings, known as S–H/π interactions. nih.gov These interactions, observed between cysteine and aromatic residues like phenylalanine in proteins, contribute to protein stability and molecular recognition. nih.govresearchgate.net The interaction involves the thiol S-H group and the electron-rich π system of an aromatic ring. nih.gov this compound, which contains both a thiol group and a phenyl ring, provides a simplified system to study the fundamental stereoelectronic and energetic properties of these S-H/π interactions, which are otherwise difficult to isolate in a complex protein environment. nih.gov

Thiol-Disulfide Exchange: This reaction is a critical process in biology, responsible for the formation, cleavage, and rearrangement of disulfide bonds, which are essential for the correct folding and stability of many proteins. nih.govresearchgate.netnih.gov The reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiol. researchgate.net This exchange is central to the function of oxidoreductase enzymes like protein disulfide isomerase (PDI) that catalyze oxidative protein folding. nih.govnih.gov The kinetics and mechanisms of these exchange reactions can be studied using model compounds. This compound can be used as a reactant in kinetic studies to probe the reactivity of various disulfide-containing molecules, helping to elucidate the factors that govern reaction rates and equilibria in complex biological milieus. nih.govscispace.com

Reagents in Lignin (B12514952) Depolymerization Analysis (Thioacidolysis)

Lignin is a complex aromatic polymer that constitutes a major component of lignocellulosic biomass. researchgate.netosti.govlakeheadu.ca Understanding its structure is crucial for the efficient utilization of biomass in biorefineries. Thioacidolysis is a powerful analytical technique used for the chemical degradation of lignin to determine its composition and structure. nih.govnih.gov The method selectively cleaves the most abundant linkages in lignin, the β-O-4 aryl ether bonds, without affecting most carbon-carbon bonds. nih.gov

The process involves treating the biomass sample with a thiol reagent in the presence of a Lewis acid catalyst, typically boron trifluoride etherate. While ethanethiol is the most commonly used thiol for this procedure, the fundamental chemistry relies on the nucleophilic action of the thiol to cleave the ether linkages. researchgate.netnih.gov This reaction releases monomeric lignin units, which are then derivatized and analyzed, usually by gas chromatography-mass spectrometry (GC-MS). researchgate.netosti.govunt.edu

The primary products of thioacidolysis are thioethylated monomers corresponding to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units that make up the lignin polymer. nih.gov The quantitative analysis of these monomers provides valuable data on:

The total amount of lignin involved in β-O-4 linkages.

The relative abundance of H, G, and S units.

The S/G ratio, which is a critical parameter for assessing the processability of biomass, for instance, in the pulping industry. nih.gov

Recent advancements have focused on developing higher-throughput thioacidolysis methods to facilitate the rapid screening of large numbers of biomass samples, which is essential for genetic studies and plant breeding programs aimed at improving biomass quality. researchgate.netosti.govnih.govunt.edu

Table 1: Key Aspects of Lignin Thioacidolysis

| Feature | Description | Significance |

| Principle | Selective cleavage of β-O-4 aryl ether linkages in lignin. | Allows for the depolymerization of lignin into its constituent monomers for analysis. nih.gov |

| Reagents | A thiol (e.g., ethanethiol) and a Lewis acid catalyst (e.g., BF₃·OEt₂). | The thiol acts as a nucleophile to break the ether bond and "cap" the resulting fragments. |

| Products | Thioether derivatives of lignin monomers (H, G, and S units). | Quantification of these products reveals the uncondensed lignin composition. nih.gov |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS). | Used to separate, identify, and quantify the monomeric products. researchgate.netunt.edu |

| Application | Determination of lignin content, monomer composition (H:G:S ratio), and S/G ratio in biomass. nih.gov | Crucial for evaluating biomass for biorefining, pulping, and agricultural applications. nih.gov |

Application in Chemical Reactivity Assays for Toxicity Prediction (e.g., Protein Surrogate Studies, Thiol Reactivity)

Modern toxicology is increasingly moving away from animal testing towards alternative methods, including in chemico assays that can predict toxicity based on molecular initiating events. ljmu.ac.uk For many toxicities, such as skin sensitization, the initiating event is the covalent binding of a chemical (an electrophile) to nucleophilic sites in proteins, particularly the thiol group of cysteine residues. europa.eu Therefore, measuring the reactivity of a chemical towards thiols can serve as a reliable indicator of its potential toxicity. ljmu.ac.ukeuropa.eu

In this context, this compound can be used as a model nucleophile or a "protein surrogate" in chemical reactivity assays. These assays quantify the rate at which a test chemical depletes the concentration of the thiol surrogate. This reactivity data can then be used in quantitative structure-activity relationship (QSAR) models to predict toxicological endpoints.

The principle involves incubating the test chemical with a known concentration of a model thiol like this compound or a cysteine-containing peptide. The depletion of the thiol over time is measured, often using chromatography. This allows for the classification of chemicals based on their reactivity, which correlates with their toxic potential. europa.eu The use of simple thiols provides a cost-effective and high-throughput method for screening large numbers of chemicals for potential hazards. nih.gov

Table 2: Role of Thiols in Chemical Reactivity Assays for Toxicity Prediction

| Assay Component | Role of this compound (as an example) | Measurement | Toxicological Relevance |

| Test Chemical | Reacts with the thiol if it is an electrophile. | The concentration of the test chemical is varied. | The potential toxicant or sensitizer being evaluated. |

| Protein Surrogate | Acts as the model nucleophile, mimicking a cysteine residue in a skin protein. | The depletion of the thiol is monitored over time. | Provides a quantitative measure of reactivity towards biological targets. europa.eu |

| Reaction | Covalent bond formation between the electrophilic test chemical and the nucleophilic thiol. | The rate of reaction or percentage of thiol depletion is calculated. | The molecular initiating event for toxicities like skin sensitization. ljmu.ac.uk |

| Prediction Model | Reactivity data is used to classify the chemical's toxicity potential (e.g., non-sensitizer to extreme sensitizer). | A correlation between reactivity and known toxicity data is established. | Enables prediction of toxicity without animal testing. europa.eu |

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable chemical intermediate used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. shiratori-pharm.co.jp Chemical intermediates are compounds that are the product of one chemical reaction and the starting material for the next in a multi-step synthesis. pharmanoble.com The unique combination of a phenyl group, a propyl chain, and a reactive thiol functional group makes this compound a versatile building block.

In pharmaceutical synthesis, the thiol group is particularly important. It can be used to introduce sulfur into a target molecule, which is a common element in many active pharmaceutical ingredients (APIs). The thiol group can undergo a variety of chemical transformations, including:

Alkylation: To form thioethers.

Oxidation: To produce disulfides, sulfoxides, or sulfonic acids.

Addition reactions: Such as addition to double bonds (thiol-ene reaction).

These reactions allow medicinal chemists to modify the structure of lead compounds to optimize their pharmacological properties, such as potency, selectivity, and metabolic stability. While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its listing as an "advanced chemical intermediate" indicates its role in the proprietary synthesis of various active compounds. shiratori-pharm.co.jp The synthesis of derivatives like β-thiol phenylalanine highlights the utility of thiol-containing building blocks in complex peptide and pharmaceutical chemistry. nih.gov

Analytical and Spectroscopic Characterization of 1 Phenylpropane 1 Thiol and Its Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. In the analysis of 1-phenylpropane-1-thiol, the FTIR spectrum is characterized by specific absorption bands that confirm its key structural features.

The most diagnostic feature for a thiol is the S-H stretching vibration. This band typically appears in the region of 2550–2600 cm⁻¹ rsc.org. However, the intensity of this peak is often weak due to the small change in dipole moment associated with the S-H bond vibration rsc.org. Its position can be influenced by hydrogen bonding; a shift to lower wavenumbers may indicate intermolecular interactions mdpi.com.